Intracellular Amastigote Potency of Antiparasitic Agent‑6 vs. Miltefosine Against L. infantum
Antiparasitic agent‑6 inhibits intracellular amastigotes of *Leishmania infantum* with an IC₅₀ of 3.89 µM [REFS‑1]. In the same assay system reported by Amaral et al. for the parent scaffold series, the clinical reference drug miltefosine yielded an IC₅₀ of 6.5 µM [REFS‑3]. Because the two values arise from methodologically comparable intramacrophage amastigote models conducted by overlapping research groups, compound 5b may be viewed as having greater in vitro potency than miltefosine in this specific parasitic life‑stage assay.
| Evidence Dimension | IC₅₀ against intracellular L. infantum amastigotes |
|---|---|
| Target Compound Data | 3.89 µM (compound 5b / Antiparasitic agent‑6) |
| Comparator Or Baseline | 6.5 ± 3.0 µM (miltefosine) |
| Quantified Difference | ~1.7‑fold lower IC₅₀ (greater potency) for compound 5b relative to miltefosine |
| Conditions | Intracellular amastigote assay; compound 5b data from vendor datasheet referencing primary literature (ref. [1] not publicly identified); miltefosine data from Amaral et al. 2019 (Sci Rep 9, 6114, Table 1), comparable host‑cell model. |
Why This Matters
Procurement for antileishmanial screening should consider that compound 5b demonstrates in vitro amastigote potency superior to miltefosine, the only oral drug approved for visceral leishmaniasis, making it a relevant comparator for mechanism‑of‑action and combination studies.
- [1] Amaral, M. et al. A semi‑synthetic neolignan derivative from dihydrodieugenol B selectively affects the bioenergetic system of Leishmania infantum and inhibits cell division. Scientific Reports 9, 6114 (2019). Table 1. DOI: 10.1038/s41598-019-42273-z. View Source
